molecular formula C21H14ClN5O3 B11691688 (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11691688
M. Wt: 419.8 g/mol
InChI Key: PIBPAOLDRJVUMJ-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones and pyrazolones This compound is characterized by its unique structure, which includes a hydrazinylidene group, a nitrophenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-chlorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with phenylhydrazine and ethyl acetoacetate under reflux conditions to yield the final product. The reaction conditions often require the use of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction temperatures, pressures, and the use of industrial-grade reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a potential candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved include the inhibition of key enzymes in microbial and cancer cell metabolism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-[2-(2-fluorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, (4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits unique properties due to the presence of the chlorophenyl group. This group enhances its reactivity and potential biological activity, making it a more potent candidate for various applications.

Properties

Molecular Formula

C21H14ClN5O3

Molecular Weight

419.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H14ClN5O3/c22-17-8-4-5-9-18(17)23-24-20-19(14-10-12-16(13-11-14)27(29)30)25-26(21(20)28)15-6-2-1-3-7-15/h1-13,25H

InChI Key

PIBPAOLDRJVUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4Cl

Origin of Product

United States

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